Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine
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Overview
Description
Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine is a peptide compound composed of seven amino acids: glycine, proline, alanine, glycine, leucine, leucine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, such as E. coli, followed by purification.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reduction reactions can break disulfide bonds in peptides containing cysteine residues.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiols.
Scientific Research Applications
Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties, investigated for its potential in treating neurodegenerative diseases.
L-alanyl-L-glutamine: A dipeptide with high water solubility and bioavailability, used in clinical treatments and sports health care.
Uniqueness
Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of glycine, proline, alanine, and leucine residues contributes to its stability and potential bioactivity.
Properties
CAS No. |
915717-25-8 |
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Molecular Formula |
C26H45N7O8 |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H45N7O8/c1-14(2)9-17(24(39)29-13-22(36)37)32-25(40)18(10-15(3)4)31-20(34)12-28-23(38)16(5)30-26(41)19-7-6-8-33(19)21(35)11-27/h14-19H,6-13,27H2,1-5H3,(H,28,38)(H,29,39)(H,30,41)(H,31,34)(H,32,40)(H,36,37)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
UAGYXLWZJORSEY-VJANTYMQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)CN |
Origin of Product |
United States |
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